molecular formula C19H25N3O3S B5204684 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE

Cat. No.: B5204684
M. Wt: 375.5 g/mol
InChI Key: XZOKDZOESSVHQS-UHFFFAOYSA-N
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Description

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes both sulfonamide and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections or cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE include other sulfonamide and acetamide derivatives, such as:

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-5-16-11-9-10-15(2)19(16)20-18(23)14-22(26(24,25)21(3)4)17-12-7-6-8-13-17/h6-13H,5,14H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOKDZOESSVHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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